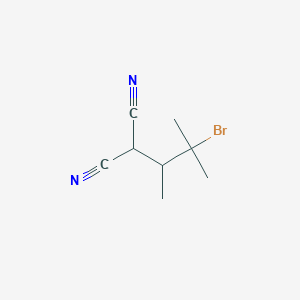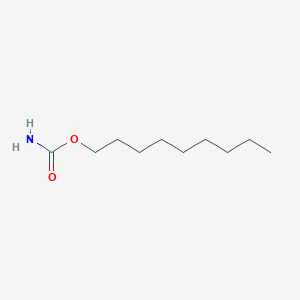
Columbium nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Columbium nickel, also known as niobium nickel, is a compound that combines the elements niobium (formerly known as columbium) and nickel. Niobium is a transition metal with the atomic number 41, and it is known for its high melting point, ductility, and resistance to corrosion. Nickel, on the other hand, is a transition metal with the atomic number 28, known for its strength, ductility, and resistance to oxidation and corrosion. The combination of these two metals results in a compound with unique properties that make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of columbium nickel involves several synthetic routes, including metallothermic reduction, non-metallothermic reduction, and electrolysis of fused salts. One common method is the aluminothermic reduction process, where niobium oxide (Nb₂O₅) is reduced using aluminum powder. This process involves blending niobium oxide with aluminum powder and initiating an exothermic reaction to produce niobium metal and aluminum oxide (Al₂O₃) as a byproduct .
Industrial Production Methods: In industrial settings, this compound is often produced through vacuum arc remelting and electron beam melting. These methods involve melting niobium and nickel together under high vacuum conditions to ensure purity and prevent oxidation. The resulting alloy is then cast into ingots or other desired shapes for further processing .
化学反応の分析
Types of Reactions: Columbium nickel undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its interaction with oxygen, where it forms a stable oxide layer that prevents further oxidation. This passivation process is beneficial for corrosion resistance .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids. For example, in the presence of oxygen at elevated temperatures, this compound forms niobium pentoxide (Nb₂O₅) and nickel oxide (NiO). In reduction reactions, hydrogen can be used to reduce niobium oxides to niobium metal .
Major Products Formed: The major products formed from the reactions of this compound include niobium pentoxide, nickel oxide, and various niobium-nickel alloys. These products are valuable for their high strength, corrosion resistance, and thermal stability .
科学的研究の応用
Columbium nickel has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and polymerization processes. In biology and medicine, this compound alloys are used in medical implants and devices due to their biocompatibility and resistance to corrosion .
In the industrial sector, this compound is used in the production of high-strength, low-alloy steels, which are essential for constructing pipelines, bridges, and other infrastructure. Additionally, this compound alloys are used in aerospace applications, such as jet engines and rocket components, due to their high-temperature stability and strength .
作用機序
The mechanism of action of columbium nickel involves its ability to form stable oxide layers that protect against corrosion and oxidation. At the molecular level, niobium and nickel atoms interact to create a strong, ductile alloy with enhanced mechanical properties. The presence of niobium in the alloy contributes to grain refinement and solid solution strengthening, while nickel provides additional strength through precipitation hardening .
類似化合物との比較
Similar Compounds: Similar compounds to columbium nickel include niobium-titanium, niobium-zirconium, and nickel-titanium alloys. These compounds share some properties with this compound, such as high strength, corrosion resistance, and thermal stability .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of niobium and nickel, which results in a compound with superior mechanical properties and resistance to high temperatures. This makes this compound particularly valuable in applications that require both strength and thermal stability, such as aerospace and industrial applications .
特性
CAS番号 |
12034-55-8 |
|---|---|
分子式 |
NbNi |
分子量 |
151.600 g/mol |
IUPAC名 |
nickel;niobium |
InChI |
InChI=1S/Nb.Ni |
InChIキー |
FEBJSGQWYJIENF-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


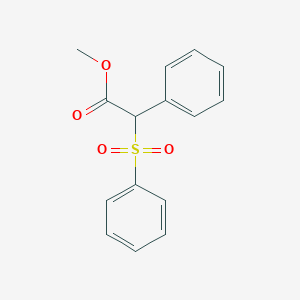


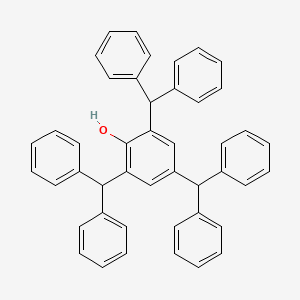
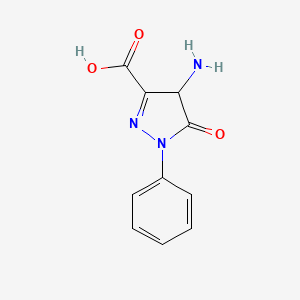


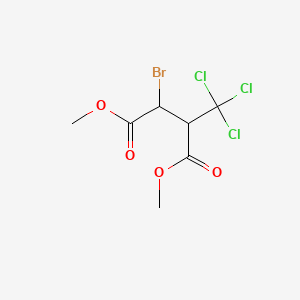
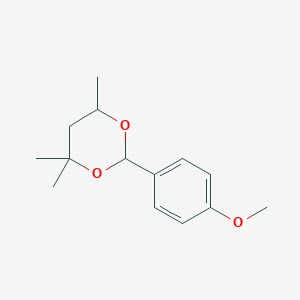
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)

